molecular formula C19H20O4 B8581190 3-Benzyloxy-5-cyclopentyloxy-benzoic acid CAS No. 919784-55-7

3-Benzyloxy-5-cyclopentyloxy-benzoic acid

Cat. No. B8581190
Key on ui cas rn: 919784-55-7
M. Wt: 312.4 g/mol
InChI Key: NAVPOCQJXTXGBU-UHFFFAOYSA-N
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Patent
US07977328B2

Procedure details

Methyl 3-(cyclopentyloxy)-5-[(phenylmethyl)oxy]benzoate (9.25 g, 28.34 mmol) was dissolved in THF (120 mL) and a solution of lithium hydroxide mono hydrate (3.49 g, 85.0 mmol) in water (60 mL) added. The bi-phasic solution was stirred at RT for 16 hours (LCMS indicated reaction 80% complete), methanol (15 mL) added and the mixture stirred for a further 4 hours. The THF was removed in vacuo then water (40 mL) added and the pH adjusted to 7 with hydrochloric acid. The solid was collected and washed thoroughly with cold water (8.85 g).
Quantity
9.25 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide mono hydrate
Quantity
3.49 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:14]=[C:15]([O:17][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:16]=2)[C:10]([O:12]C)=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.O.[OH-].[Li+].CO>C1COCC1.O>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:14]=[C:15]([O:17][CH2:18][C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH:16]=2)[C:10]([OH:12])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C(=O)OC)C=C(C1)OCC1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
lithium hydroxide mono hydrate
Quantity
3.49 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The bi-phasic solution was stirred at RT for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
ADDITION
Type
ADDITION
Details
water (40 mL) added
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed thoroughly with cold water (8.85 g)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1(CCCC1)OC=1C=C(C(=O)O)C=C(C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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